
5-(2-furyl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid (CAS: 116153-81-2) is a pyrazole-based carboxylic acid derivative with a furan substituent at the 5-position of the pyrazole ring. Its molecular formula is C₈H₆N₂O₃ (molecular weight: 178.14 g/mol) . The compound is characterized by a planar pyrazole core, a carboxylic acid group at position 3, and a 2-furyl moiety at position 3. It is utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antiviral agents . Its purity (97%) and commercial availability (e.g., Thermo Scientific™) make it accessible for research .
Mecanismo De Acción
Target of Action
The primary targets of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid are currently unknown. Related compounds, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various diseases such as diabetes and its complications .
Mode of Action
The exact mode of action of this compound is not well-documented. If it acts similarly to related compounds, it may interact with its target proteins and induce changes in their function. For instance, nitrofurans have been shown to inhibit the activity of aldose reductase , potentially altering glucose metabolism.
Biochemical Pathways
If it inhibits aldose reductase like some nitrofurans, it could impact the polyol pathway of glucose metabolism . This could lead to downstream effects such as altered intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage in certain conditions.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
If it acts similarly to related compounds, it could potentially alter glucose metabolism and lead to cellular damage under certain conditions .
Actividad Biológica
5-(2-furyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring with a furan substituent and a carboxylic acid functional group. This structural configuration contributes to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by various studies and findings.
- Molecular Formula : C₈H₆N₂O₃
- Structural Features : The compound features a pyrazole ring linked to a furan ring, enhancing its biological interaction potential.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. This activity is attributed to its ability to modulate various inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Studies have employed methods like disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate its efficacy. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.
The synthesis of this compound typically involves cyclocondensation reactions, particularly between furan derivatives and hydrazine compounds. The mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors related to inflammation and microbial resistance.
Case Studies and Experimental Data
- Study on Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced edema in animal models when administered at specific dosages.
- Antimicrobial Efficacy : In vitro tests revealed MIC values ranging from 50 to 100 µg/mL against various pathogens, indicating moderate to high efficacy.
- Anticancer Activity : In cell line studies, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM for different cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity; electron-withdrawing groups generally increase potency.
- Furan Ring Modifications : Alterations in the furan moiety may also affect solubility and bioavailability.
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Contains a benzoyl group instead of furan | Exhibits different biological activities |
1-methyl-1H-pyrazole-3-carboxylic acid | Methyl substitution at the 1-position | Potentially different pharmacokinetic properties |
4-trifluoromethylphenyl-1H-pyrazole-3-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity affecting bioavailability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives can react with substrates like (E)-ethyl 2-cyano-3-ethoxyacrylate to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid moiety . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, Pd-catalyzed coupling in deoxygenated DMF/water mixtures improves yields in similar pyrazole syntheses . Characterization via melting point analysis (e.g., mp 124–128°C for intermediates) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) ensures product fidelity .
Q. How can the structural integrity of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrazole-carboxylic acids, SC-XRD data (R factor < 0.1, mean C–C bond length ~1.40 Å) confirm planar pyrazole rings and hydrogen-bonded dimerization via carboxylic groups . Complementary techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and furyl/pyrazole carbons (δ 110–150 ppm) .
- Elemental analysis : Verify empirical formula (e.g., C₉H₈N₂O₃ for methyl-substituted analogs) .
Q. What are the key stability considerations for this compound during storage and handling?
The compound is stable under inert conditions but sensitive to strong oxidizers and moisture. Store at room temperature in airtight containers with desiccants. Thermal stability tests (TGA/DSC) for analogs show decomposition >200°C, suggesting limited thermal degradation risks . Avoid prolonged light exposure, as furyl groups may undergo photochemical oxidation .
Advanced Research Questions
Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?
Focus on modular substitutions:
- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to modulate electronic density .
- Furyl moiety : Replace with thiophene or substituted phenyl rings to assess π-π stacking interactions .
- Carboxylic acid : Convert to esters or amides to probe bioisosteric effects .
Validate SAR via in vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
Q. How can contradictions in spectral or crystallographic data be resolved during characterization?
Case example: Discrepancies in NOE (Nuclear Overhauser Effect) signals or unexpected dihedral angles in SC-XRD may arise from polymorphism or solvate formation. Strategies include:
- Dynamic NMR : Resolve conformational equilibria in solution .
- Powder XRD : Identify polymorphic forms via Bragg peak analysis .
- DFT calculations : Compare experimental and theoretical bond lengths/angles (e.g., B3LYP/6-31G* level) to validate structural assignments .
Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes like kinases or proteases .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C at the carboxyl group) and quantify intracellular accumulation via scintillation counting .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .
Q. Methodological Notes
- Synthetic reproducibility : Use high-purity reagents (≥95%) and monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .
- Data validation : Cross-reference spectral data with published analogs (e.g., 5-(4-chlorophenyl) derivatives ).
- Controlled experiments : Include negative controls (e.g., unsubstituted pyrazoles) in SAR studies to isolate substituent effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The biological and physicochemical properties of pyrazole-3-carboxylic acid derivatives are highly dependent on substituents at positions 1, 3, and 4. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro) : The 4-nitrophenyl analog exhibits significant antiviral activity (EC₅₀: 253 µM) due to enhanced electron-withdrawing effects, which may improve target binding .
- Lipophilicity: Methylation at position 1 (e.g., 3-(2-furyl)-1-methyl analog) increases lipophilicity (MW: 192.17 vs.
- Solubility : Methoxy substituents (e.g., 5-(2-methoxyphenyl)) improve aqueous solubility compared to furyl or nitro groups .
Propiedades
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSFQIKCROJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116153-81-2 | |
Record name | 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.